molecular formula C24H26N2O2S B4844259 N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea

Cat. No. B4844259
M. Wt: 406.5 g/mol
InChI Key: PTNNZVXQWGIVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and viral replication. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have minimal toxicity in vitro and in vivo studies. It has been shown to exhibit low cytotoxicity against normal human cells, making it a promising therapeutic agent. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to exhibit excellent bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. It is easy to synthesize and has excellent reproducibility. Additionally, it exhibits minimal toxicity, making it an ideal candidate for in vitro and in vivo studies. However, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea research. One potential application is in the development of novel antifungal agents. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has shown promise as a potential anticancer agent, and further studies are needed to explore its therapeutic potential. Finally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea may have potential as an antiviral agent, and further studies are needed to explore its activity against other viral species.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments, including its ease of synthesis, minimal toxicity, and excellent bioavailability. However, further studies are needed to explore its therapeutic potential and to address its limitations.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been extensively studied for its diverse biological activities. It has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, it has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-27-20-13-14-22(23(17-20)28-2)26-24(29)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNNZVXQWGIVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.